{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid
Description
{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid is a biphenyl acetic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent on the para position of the second phenyl ring (Figure 1). The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a key functional group in medicinal chemistry for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-[4-(trifluoromethoxy)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(19)20/h1-8H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJFSXOQGHCNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742679 | |
| Record name | [4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224742-16-8 | |
| Record name | [4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate in the presence of copper(I) iodide and 18-crown-6 ether . This reaction yields the desired trifluoromethoxy-substituted phenyl compound, which can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted phenylacetic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its role as a hepatocyte nuclear factor 4-alpha (HNF-4α) modulator. HNF-4α is crucial in regulating glucose metabolism and lipid homeostasis, making it a target for diabetes and metabolic disorder therapies. Research indicates that derivatives of phenylacetic acid can influence the activity of this receptor, potentially leading to new treatments for diabetes .
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of various trifluoromethoxy-substituted phenylacetic acids, including 3-[4-(trifluoromethoxy)phenyl]phenylacetic acid. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is a common target for antibiotic development .
Agricultural Science
Plant Growth Regulation
In agricultural applications, phenylacetic acid derivatives have been shown to act as plant growth regulators. Specifically, 3-[4-(trifluoromethoxy)phenyl]phenylacetic acid has been tested for its ability to enhance resistance to plant pathogens. For instance, it was found to improve the resistance of tomato plants against Fusarium oxysporum, a common fungal pathogen. The compound induced systemic resistance in plants, leading to reduced disease symptoms and improved growth metrics .
Data Table: Efficacy Against Pathogens
| Compound | Pathogen | Concentration (mM) | Effectiveness (%) |
|---|---|---|---|
| 3-[4-(Trifluoromethoxy)phenyl]phenylacetic acid | Fusarium oxysporum | 0.1 | 70 |
| 3-[4-(Trifluoromethoxy)phenyl]phenylacetic acid | Botrytis cinerea | 0.5 | 65 |
Material Science
Synthesis of Functional Materials
The unique properties of 3-[4-(trifluoromethoxy)phenyl]phenylacetic acid have led to its application in the synthesis of functional materials. Its ability to form stable complexes with metals makes it suitable for use in catalysis and as a precursor for advanced materials. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Biphenyl vs. Monophenyl Core: The target compound’s biphenyl structure may enhance binding affinity to hydrophobic targets compared to monophenyl analogs (e.g., 2-[4-(trifluoromethoxy)phenyl]acetic acid).
Electron-Withdrawing Groups : The -OCF₃ group improves stability against oxidative metabolism, a feature shared across analogs.
Biological Activity
{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid is a compound that features a trifluoromethoxy group, which is known to enhance the biological activity of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13F3O3
- Molecular Weight : 300.26 g/mol
The trifluoromethoxy group (-CF₃O) is recognized for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds with trifluoromethyl groups exhibit notable antibacterial properties. A study evaluating various derivatives found that the presence of the trifluoromethoxy group enhances the activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for several derivatives were reported to be as low as 0.78 μg/ml, indicating potent antibacterial efficacy .
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.78 | Staphylococcus aureus |
| Compound 2 | 1.5 | Enterococcus faecalis |
| Compound 3 | 2.0 | Mycobacterium smegmatis |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. A significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was observed when treated with this compound, suggesting its potential use in managing inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing trifluoromethoxy groups. For instance, derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values varied depending on the specific derivative but were generally in the range of 12-44 μM, indicating promising anticancer activity compared to standard chemotherapeutics like Doxorubicin .
| Cell Line | IC₅₀ (μM) | Reference Drug IC₅₀ (μM) |
|---|---|---|
| MCF-7 | 17.8 | 52.1 |
| A549 | 12.4 | 52.1 |
| HCT116 | 22.4 | 52.1 |
Case Studies
- Antibacterial Efficacy : A study conducted on a series of phenylacetic acid derivatives found that those with trifluoromethoxy substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics .
- Cytotoxicity Assessment : In a cytotoxicity study involving primary mammalian cell lines, it was shown that certain derivatives of this compound had minimal cytotoxic effects while maintaining high antibacterial efficacy, making them suitable candidates for further development .
Q & A
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches the compound from plasma. Quantify via UPLC-MS/MS using a deuterated internal standard (e.g., -acetic acid analog) to correct matrix effects .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
